molecular formula C8H12N2O2 B2695175 (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione CAS No. 304658-99-9

(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione

Cat. No. B2695175
CAS RN: 304658-99-9
M. Wt: 168.196
InChI Key: FOYBKPAYLXDDCL-PLNGDYQASA-N
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Description

(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione, also known as thalidomide, is a synthetic drug that was initially developed as a sedative and anti-nausea medication in the late 1950s. However, it was later discovered that thalidomide had severe teratogenic effects, causing birth defects in thousands of children whose mothers had taken the drug during pregnancy.
Despite its tragic history, thalidomide has since been found to have a range of medical applications, particularly in the treatment of certain cancers and inflammatory disorders.

Mechanism of Action

The exact mechanism of (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione's action is not fully understood, but it is thought to involve the inhibition of TNF-α production and the modulation of immune system activity. Thalidomide has also been shown to bind to a protein called cereblon, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Thalidomide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, anti-angiogenic, and anti-tumor properties. It has been used to treat a variety of conditions, including multiple myeloma, leprosy, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

Thalidomide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. However, (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione also has several limitations. It is highly toxic and can cause birth defects, making it unsuitable for use in pregnant animals or humans. Thalidomide also has a short half-life, meaning that it must be administered frequently to maintain therapeutic levels.

Future Directions

For (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione research include the development of more potent and less toxic analogs, the identification of new therapeutic targets, and the exploration of this compound's potential in combination with other drugs. Thalidomide research may also have implications for the treatment of other inflammatory and immune-related disorders.

Synthesis Methods

Thalidomide can be synthesized from phthalic anhydride and either ammonium acetate or urea. The reaction involves the formation of an intermediate compound, which is then cyclized to produce (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione.

Scientific Research Applications

Thalidomide has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a key role in the inflammatory response. Thalidomide also modulates the immune system by stimulating the production of T-cells and natural killer cells, which are important for fighting cancer and infections.

properties

IUPAC Name

(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)4-5-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYBKPAYLXDDCL-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C\1/C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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